molecular formula C4H10ClN3Pt B227967 Chlorodiethylenetriamine platinum CAS No. 14215-58-8

Chlorodiethylenetriamine platinum

Katalognummer B227967
CAS-Nummer: 14215-58-8
Molekulargewicht: 330.68 g/mol
InChI-Schlüssel: VWCPNTATQBOMGQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorodiethylenetriamine platinum, also known as CDDP, is a platinum-based chemotherapy drug that has been used for the treatment of various types of cancer, including ovarian, testicular, bladder, and lung cancer. It is an important drug in the field of cancer treatment, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field.

Wirkmechanismus

Chlorodiethylenetriamine platinum works by binding to DNA and interfering with its replication and transcription, ultimately leading to cell death. It also induces apoptosis, or programmed cell death, in cancer cells. This mechanism of action is similar to that of other platinum-based chemotherapy drugs, such as cisplatin and carboplatin.

Biochemische Und Physiologische Effekte

Chlorodiethylenetriamine platinum has a number of biochemical and physiological effects on the body, including nephrotoxicity, ototoxicity, and neurotoxicity. It can also cause nausea, vomiting, and bone marrow suppression. These side effects can be mitigated through careful monitoring and management of the patient's condition.

Vorteile Und Einschränkungen Für Laborexperimente

Chlorodiethylenetriamine platinum has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to induce apoptosis in cancer cells. However, it also has limitations, such as its toxicity and potential for side effects, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are many future directions for research on Chlorodiethylenetriamine platinum, including the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Other areas of research include the identification of biomarkers that can predict patient response to Chlorodiethylenetriamine platinum, and the investigation of new combination therapies that can enhance its anti-cancer properties. Additionally, research is ongoing to better understand the mechanisms of resistance to Chlorodiethylenetriamine platinum, and to develop strategies to overcome this resistance in cancer cells.
In conclusion, Chlorodiethylenetriamine platinum is an important chemotherapy drug that has been used for the treatment of various types of cancer. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field. Ongoing research in this area has the potential to improve cancer treatment outcomes and ultimately save lives.

Synthesemethoden

Chlorodiethylenetriamine platinum is synthesized by reacting cisplatin with chlorine gas and diethylenetriamine. The reaction takes place in a solvent such as water or methanol, and the resulting product is purified by filtration and recrystallization. This synthesis method is relatively simple and has been used for many years to produce Chlorodiethylenetriamine platinum for clinical use.

Wissenschaftliche Forschungsanwendungen

Chlorodiethylenetriamine platinum has been extensively studied for its anti-cancer properties, and many scientific studies have investigated its efficacy and safety in the treatment of various types of cancer. It has been shown to be effective in the treatment of ovarian, testicular, bladder, and lung cancer, and is often used in combination with other chemotherapy drugs to improve treatment outcomes.

Eigenschaften

CAS-Nummer

14215-58-8

Produktname

Chlorodiethylenetriamine platinum

Molekularformel

C4H10ClN3Pt

Molekulargewicht

330.68 g/mol

IUPAC-Name

bis(2-azanidylethyl)azanide;platinum(4+);chloride

InChI

InChI=1S/C4H10N3.ClH.Pt/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q-3;;+4/p-1

InChI-Schlüssel

VWCPNTATQBOMGQ-UHFFFAOYSA-M

SMILES

C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4]

Kanonische SMILES

C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4]

Verwandte CAS-Nummern

14215-58-8 (Parent)
14215-58-8 (chloride)

Synonyme

(Pt(dien)Cl)Cl
chlorodiethylenetriamine platinum
chlorodiethylenetriamine platinum(II) chloride
dien-Pt
diethylenetriaminechloroplatinum(II)
platinum bis(ethyldiamine)dichloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.